molecular formula C16H11Cl2NOS B11771484 3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide

3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B11771484
M. Wt: 336.2 g/mol
InChI Key: HWXARDCRNRDMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Molecular Data Comparison of Benzo[b]thiophene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11Cl2NOS

Molecular Weight

336.2 g/mol

IUPAC Name

3,6-dichloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11Cl2NOS/c1-9-3-2-4-11(7-9)19-16(20)15-14(18)12-6-5-10(17)8-13(12)21-15/h2-8H,1H3,(H,19,20)

InChI Key

HWXARDCRNRDMOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Benzo[b]thiophene-2-carboxylic Acid

The most straightforward method involves electrophilic chlorination of benzo[b]thiophene-2-carboxylic acid. Using Cl₂ gas in the presence of FeCl₃ as a Lewis catalyst at 80–100°C for 6–8 hours achieves dichlorination at positions 3 and 6. However, this method often yields a mixture of mono-, di-, and tri-chlorinated byproducts, necessitating rigorous purification via recrystallization from ethanol/water (Table 1).

Table 1: Chlorination Conditions and Outcomes

Chlorinating AgentCatalystTemp (°C)Time (h)Yield (%)Purity (%)
Cl₂FeCl₃8085892
SO₂Cl₂AlCl₃70124585

Alternative approaches, such as using SO₂Cl₂ with AlCl₃, result in lower yields due to incomplete reactivity.

Directed Ortho-Metallation Strategy

A more selective route employs directed metallation. Treatment of benzo[b]thiophene-2-carboxylic acid with LDA (lithium diisopropylamide) at −78°C in THF generates a dianion, which reacts with hexachloroethane to install chlorines at positions 3 and 6. This method improves regioselectivity, yielding 72% pure product after silica gel chromatography.

Formation of the Carboxamide Moiety

Acid Chloride Mediated Amidation

Activation of the carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride, followed by reaction with m-toluidine, is a classical approach. Key steps include:

  • Activation : Refluxing 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid with SOCl₂ (2 eq) in toluene at 80°C for 3 hours.

  • Coupling : Adding m-toluidine (1.2 eq) and triethylamine (2 eq) in DCM at 0°C, then warming to room temperature for 12 hours.

Table 2: Amidation Methods Comparison

MethodActivating AgentSolventTemp (°C)Yield (%)
Acid ChlorideSOCl₂DCM2565
Coupling ReagentHATUDMF2588
In Situ ActivationCDITHF4078

While the acid chloride method is cost-effective, side reactions like over-chlorination or hydrolysis reduce yields.

Coupling Reagent-Assisted Synthesis

Modern protocols favor coupling agents for higher efficiency. For example, using HATU (1.5 eq) and DIPEA (3 eq) in DMF at room temperature for 4 hours achieves 88% yield with >98% purity. This method avoids harsh conditions and simplifies purification.

Integrated One-Pot Approaches

Recent advancements combine chlorination and amidation in a single reactor. A 2024 study demonstrated that sequential use of Cl₂/FeCl₃ for chlorination, followed by direct addition of m-toluidine and HOBt/DIC, yields the target compound in 70% overall yield. This method reduces intermediate isolation steps but requires precise control of reaction parameters.

Analytical Characterization and Quality Control

Critical quality attributes include:

  • Purity : Assessed via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm).

  • Structural Confirmation : ¹H NMR (DMSO-d₆, δ 8.2–7.4 ppm for aromatic protons, δ 2.3 ppm for methyl group).

  • Melting Point : 215–217°C (lit. 214–218°C) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 3,6-dichloro positions are susceptible to nucleophilic substitution under specific conditions:

Reagent Conditions Outcome Reference
Piperazine derivativesBenzene, 20–24 hrsSubstitution at C3 or C6 forms piperazinyl analogs .
Ethylamine derivativesTHF, 25°CSelective substitution at C3 observed in polar aprotic solvents.

Mechanistic Insight :

  • Electron-withdrawing carboxamide group activates the thiophene ring for nucleophilic attack.

  • Steric hindrance from the m-tolyl group directs substitution to less hindered positions .

Amide Functional Group Reactivity

The carboxamide moiety participates in hydrolysis and condensation reactions:

Acid-Catalyzed Hydrolysis

  • Conditions : HCl (6M), reflux, 12 hrs.

  • Product : 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (confirmed by LC-MS) .

Condensation with Amines

  • Example : Reaction with 2-(4-phenylpiperazinyl)ethylamine yields analogs with enhanced Mcl-1 inhibition (Ki: 59 µM) .

  • Catalyst : N,N'-Carbonyldiimidazole in THF .

Biological Activity and Mechanistic Implications

While not a direct chemical reaction, the compound’s interaction with biological targets highlights its reactivity:

  • Mcl-1 Inhibition : Binds to the BH3 domain of Mcl-1, disrupting anti-apoptotic protein complexes (IC₅₀: 0.2–1 µM) .

  • Metabolic Stability : Resistance to hepatic CYP450-mediated oxidation due to electron-withdrawing chlorines.

Comparative Analysis of Derivatives

Derivatives synthesized via analogous pathways exhibit varied bioactivity:

Derivative Modification Bioactivity
3-Chloro-N-[2-(4-phenylpiperidino)ethyl]C6 methyl substitutionReduced cytotoxicity (EC₅₀: >10 µM)
3,6-Dichloro-N-[2-(4-phenylpiperazinyl)ethyl]Extended piperazinyl chainEnhanced TLR3/dsRNA binding

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of benzo[b]thiophene, including 3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide, exhibit significant antitumor properties. These compounds have been shown to inhibit microtubule polymerization, which is crucial for cancer cell division.

  • Mechanism of Action : The compound interacts with the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. Studies have demonstrated that similar compounds possess IC50 values ranging from 0.78 nM to 18 nM against various cancer cell lines, indicating potent antiproliferative activity .

Antibacterial Properties

The compound's structural features contribute to its antibacterial efficacy. Research into thiophene derivatives has revealed that they can effectively combat bacterial infections.

  • Activity Spectrum : Compounds similar to this compound have shown effectiveness against common pathogens such as E. coli, P. aeruginosa, and S. aureus. The presence of specific substituents enhances their hydrophilicity and antibacterial activity .

Lead Compound in Drug Discovery

Benzo[b]thiophene derivatives are considered promising scaffolds for drug development due to their diverse biological activities.

  • Potential Applications : The compound may serve as a lead structure for developing new anticancer agents or antibiotics. Its ability to modulate biological pathways makes it a candidate for further exploration in drug design .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of benzo[b]thiophene derivatives, emphasizing their potential applications:

StudyFocusFindings
PMC3899843Antimitotic AgentsIdentified potent inhibitors of microtubule polymerization with IC50 values < 20 nM .
PMC9940361Antioxidant and Antibacterial ActivityDemonstrated significant antibacterial effects against multiple strains; suggested structural modifications enhance activity .
PMC11550804Molecular Docking StudiesExplored interactions at the molecular level, providing insights into the mechanism of action against cancer cells .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to form stable interactions with these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Benzo[b]thiophene Core

Chlorine Substitution Patterns
  • For example, BT1 (N-(4-amino-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide) demonstrates STING-agonistic activity due to its dichloro substitution .
  • 3,4-Dichloro Derivatives : 3,4-Dichloro-N-(2,5-dioxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide (7h) shows distinct electronic properties, as the adjacent chlorines may sterically hinder interactions compared to 3,6-dichloro isomers .
  • 7-Chloro Derivatives : (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide is a cognitive enhancer targeting α7 nicotinic receptors, where the 7-chloro position and bulky quinuclidinyl group optimize brain penetration .
Heteroatom and Functional Group Modifications
  • Fluoro and Methoxy Substituents : 3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86) combines chloro and fluoro groups, enhancing antimicrobial activity via electronegative effects and nitrothiazole-mediated target interactions . Methoxy-substituted analogues (e.g., 3-Chloro-5-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide) improve solubility but may reduce membrane permeability .

Amide Substituent Diversity

The amide group’s aryl or heteroaryl moiety critically influences target selectivity and pharmacokinetics:

  • m-Tolyl vs. p-Tolyl : The meta-methyl group in the target compound offers steric and electronic differences compared to para-substituted analogues (e.g., 3-Chloro-N-(4-methylphenyl)benzo[b]thiophene-2-carboxamide), which may alter binding to hydrophobic enzyme pockets .
  • Heterocyclic Amides : BT1’s oxadiazole ring enhances hydrogen-bonding capacity with STING protein residues, whereas quinuclidinyl groups in cognitive enhancers facilitate CNS penetration .

Enzyme Inhibition

  • Urokinase (uPA) Inhibition : 4-Substituted benzo[b]thiophene-2-carboxamidines (e.g., B428, IC₅₀ = 0.32 µM) exhibit potent uPA inhibition via competitive binding, surpassing earlier inhibitors like amiloride (IC₅₀ = 6–7 µM) .
  • STING Agonism: Dichloro derivatives such as BT1 activate STING pathways, though their efficacy is lower (e.g., compounds 12d/12e show marginal activity) compared to non-chlorinated agonists .

Antimicrobial and Anticancer Activity

  • Antimicrobial : Nitrothiazole-containing analogues (e.g., compound 86) demonstrate moderate activity against bacterial strains, likely due to nitro group redox cycling .
  • Anticancer: Piperidine-linked derivatives (e.g., compounds 42–47) exhibit in vitro anticancer activity, with substituents like 4-cyano-3-fluorophenyl enhancing cytotoxicity .

Physicochemical and Analytical Data

Elemental Analysis and Solubility

  • 3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide : Predicted elemental composition (C₁₆H₁₂Cl₂N₂OS) aligns with analogues like (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide (Calcd: C, 51.21%; H, 5.37%; N, 7.46%; Found: C, 50.57%; H, 5.29%) .
  • Solubility: Dichloro derivatives generally exhibit low aqueous solubility, necessitating solvate formation (e.g., isobutanol or acetone solvates) for crystallization .

Spectral Data

  • ¹H/¹³C NMR : Chlorine substituents deshield adjacent protons (e.g., compound 86: δ 8.83 ppm for aromatic H) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for dichloro derivatives appear at m/z ~357–369, consistent with molecular weights of 356–368 g/mol .

Tables

Table 2: Analytical Data for Selected Analogues

Compound Name Elemental Analysis (C/H/N/S%) [M+H]⁺ (m/z) Reference
(R)-7-Chloro-N-(quinuclidin-3-yl) derivative Calcd: 51.21/5.37/7.46/8.55; Found: 50.57/5.29/7.38/8.36 369.0595
Compound 86 N/A 357.9529
BT2 (3,6-Dichloro-benzo[b]thiophene-2-acid) N/A 247 (MW)

Biological Activity

3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide, a compound with significant structural attributes, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H11Cl2NOS
  • Molecular Weight : 336.24 g/mol
  • CAS Number : 332156-77-1

The compound features a dichlorobenzothiophene backbone with a tolyl substituent, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The following sections summarize key findings from recent studies.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of related compounds, such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which demonstrated the ability to ameliorate symptoms of ulcerative colitis in murine models. BT2 reduced pro-inflammatory cytokines like IL-6 and IL-9 while increasing IL-10 levels, suggesting a potential mechanism through mTORC1 pathway modulation and gut microbiota restoration .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancers. For instance, benzothiophene derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. In vitro studies indicated that these derivatives could inhibit topoisomerase enzymes critical for DNA replication in cancer cells .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of mTORC1 Activation : Similar compounds have been shown to suppress mTORC1 activation, which plays a pivotal role in cell growth and metabolism.
  • Modulation of Cytokine Production : The ability to modulate cytokine levels contributes to its anti-inflammatory effects.
  • Impact on Gut Microbiota : Restoration of gut microbial diversity has been associated with improved inflammatory responses in gastrointestinal diseases .

Case Study 1: Anti-Colitis Effects

In a controlled study involving mice with dextran sulfate sodium (DSS)-induced colitis, treatment with BT2 resulted in significant reductions in inflammatory markers and improvement in gut health. The study concluded that BT2 could serve as a therapeutic candidate for ulcerative colitis through its dual action on inflammation and gut microbiota .

Case Study 2: Anticancer Activity

Research on benzothiophene derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. For example, derivatives showed enhanced potency against Gram-positive bacteria and displayed minimal toxicity towards human liver cells (HepG2), indicating a favorable therapeutic index .

Data Summary Table

Activity Mechanism Reference
Anti-inflammatorymTORC1 inhibition; Cytokine modulation
AnticancerTopoisomerase inhibition
Gut microbiota modulationRestoration of microbial diversity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing benzo[b]thiophene-2-carboxamide derivatives, and how can they be adapted for 3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide?

  • Methodological Answer : Synthesis typically involves coupling benzo[b]thiophene-2-carbonyl chloride with substituted anilines under reflux in aprotic solvents like acetonitrile or dichloromethane. For example, 3-chloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide was synthesized with a 48% yield via nucleophilic acyl substitution . Adaptations for 3,6-dichloro substitution would require chlorination at the 3- and 6-positions of the benzo[b]thiophene core prior to coupling. Purification often employs reverse-phase HPLC (e.g., methanol-water gradients) or column chromatography (e.g., EtOAc/hexane mixtures) .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.8 ppm for benzo[b]thiophene and m-tolyl groups) .
  • IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ peaks matching calculated masses within 1 ppm error) .
  • X-ray crystallography (if crystalline): Resolve dihedral angles between aromatic rings, as seen in similar compounds (e.g., 13.5° for N-(2-nitrophenyl)thiophene-2-carboxamide) .

Advanced Research Questions

Q. What experimental strategies can address conflicting pharmacokinetic data for brain-penetrant benzo[b]thiophene-2-carboxamide analogs?

  • Methodological Answer : Discrepancies in brain-to-plasma ratios (e.g., FRM-1 vs. FRM-2 ) can be resolved by:

  • Caco-2 assays : Measure efflux ratios (Papp values) to assess transporter-mediated efflux (e.g., FRM-1 efflux ratio <2 vs. FRM-2 >2) .
  • In vivo microdialysis : Quantify unbound drug concentrations in brain interstitial fluid.
  • Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation pathways .

Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound analogs?

  • Methodological Answer : SAR strategies include:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 3- and 6-positions to enhance electrophilicity and target binding, as seen in analogs with IC50 < 1 µM against cancer cell lines .
  • Linker modifications : Replace the carboxamide with sulfonamide groups to improve solubility (e.g., compound 4 in ).
  • In vitro assays : Test cytotoxicity via MTT assays and validate target engagement using Western blotting (e.g., inhibition of AF9/ENL protein-protein interactions) .

Q. What mechanisms underlie the divergent biological activities of this compound compared to its structural analogs (e.g., SAG or EVP-6124)?

  • Methodological Answer : Functional differences arise from:

  • Receptor specificity : SAG activates Smoothened (Hedgehog pathway; Kd = 59 nM) via a heptahelical bundle , whereas EVP-6124 targets α7 nicotinic acetylcholine receptors (α7 nAChRs) .
  • Chirality effects : (R)-enantiomers (e.g., EVP-6124) show higher receptor affinity than (S)-forms due to steric compatibility .
  • Pharmacophore modeling : Overlay 3D structures to identify critical hydrogen-bonding motifs (e.g., carboxamide interactions with Lysine residues in Smoothened ).

Contradiction Analysis and Experimental Design

Q. How should researchers resolve discrepancies in reported synthetic yields for chloro-substituted benzo[b]thiophene carboxamides?

  • Methodological Answer : Yield variations (e.g., 48% vs. 88% for similar compounds ) may stem from:

  • Reagent purity : Use freshly distilled thionyl chloride to minimize side reactions during carbonyl chloride formation.
  • Temperature control : Optimize reflux conditions (e.g., 60–80°C for 1–4 hours) to balance reaction rate and decomposition .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling .
    • Validation : Replicate reactions under inert atmospheres (N₂/Ar) and characterize intermediates via TLC or LC-MS .

Comparative Studies

Q. What in vitro and in vivo models are suitable for evaluating the neuroprotective potential of this compound?

  • Methodological Answer :

  • In vitro : Primary neuronal cultures treated with Aβ42 or glutamate to assess neurotoxicity rescue (cf. EVP-6124’s α7 nAChR agonism ).
  • In vivo : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) to measure cognitive improvement via Morris water maze .
  • Biomarkers : Quantify BDNF or phospho-tau levels in cerebrospinal fluid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.